Cas no 2171784-96-4 (4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one)

4-アミノ-2-(1-メトキシプロパン-2-イル)-1,2-オキサゾリジン-3-オンは、オキサゾリジン骨格を有する有機化合物です。分子内にアミノ基とメトキシプロピル基を併せ持つことが特徴で、医農薬中間体としての応用が期待されます。特に、立体障害を生じにくい構造設計により反応性が高く、生体適合性にも優れる点が利点です。この化合物は、新規抗菌剤や抗真菌剤の合成前駆体としての可能性を有しており、官能基の修飾による誘導体合成にも適しています。高い純度と安定性を保持しつつ、穏和な反応条件下での利用が可能です。

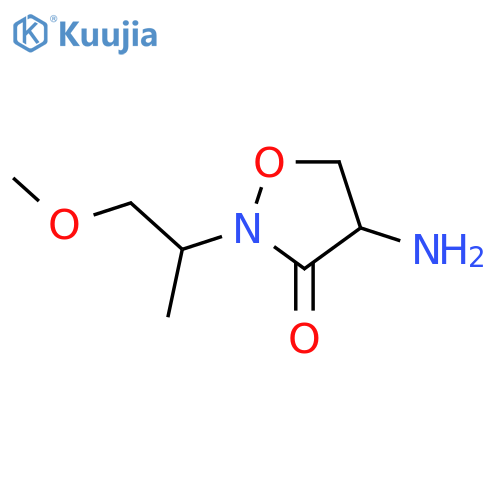

2171784-96-4 structure

商品名:4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one

4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one 化学的及び物理的性質

名前と識別子

-

- 4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one

- 2171784-96-4

- EN300-1645789

-

- インチ: 1S/C7H14N2O3/c1-5(3-11-2)9-7(10)6(8)4-12-9/h5-6H,3-4,8H2,1-2H3

- InChIKey: CTGVRZBIRICFEE-UHFFFAOYSA-N

- ほほえんだ: O1CC(C(N1C(C)COC)=O)N

計算された属性

- せいみつぶんしりょう: 174.10044231g/mol

- どういたいしつりょう: 174.10044231g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1

- トポロジー分子極性表面積: 64.8Ų

4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1645789-0.05g |

4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one |

2171784-96-4 | 0.05g |

$1344.0 | 2023-06-04 | ||

| Enamine | EN300-1645789-50mg |

4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one |

2171784-96-4 | 50mg |

$1344.0 | 2023-09-22 | ||

| Enamine | EN300-1645789-5000mg |

4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one |

2171784-96-4 | 5000mg |

$4641.0 | 2023-09-22 | ||

| Enamine | EN300-1645789-2500mg |

4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one |

2171784-96-4 | 2500mg |

$3136.0 | 2023-09-22 | ||

| Enamine | EN300-1645789-250mg |

4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one |

2171784-96-4 | 250mg |

$1472.0 | 2023-09-22 | ||

| Enamine | EN300-1645789-10.0g |

4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one |

2171784-96-4 | 10g |

$6882.0 | 2023-06-04 | ||

| Enamine | EN300-1645789-1000mg |

4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one |

2171784-96-4 | 1000mg |

$1599.0 | 2023-09-22 | ||

| Enamine | EN300-1645789-0.5g |

4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one |

2171784-96-4 | 0.5g |

$1536.0 | 2023-06-04 | ||

| Enamine | EN300-1645789-1.0g |

4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one |

2171784-96-4 | 1g |

$1599.0 | 2023-06-04 | ||

| Enamine | EN300-1645789-2.5g |

4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one |

2171784-96-4 | 2.5g |

$3136.0 | 2023-06-04 |

4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one 関連文献

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

2171784-96-4 (4-amino-2-(1-methoxypropan-2-yl)-1,2-oxazolidin-3-one) 関連製品

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬